6-Phenylimidazo[1,2-a]pyridin-8-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylimidazo[1,2-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-12-8-11(10-4-2-1-3-5-10)9-16-7-6-15-13(12)16/h1-9H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKRQVYJDYOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285940 | |
| Record name | 6-Phenylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676371-03-2 | |
| Record name | 6-Phenylimidazo[1,2-a]pyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676371-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylimidazo[1,2-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 6 Phenylimidazo 1,2 a Pyridin 8 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra provides detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the imidazo[1,2-a]pyridine (B132010) ring system, protons attached to the pyridine (B92270) and imidazole (B134444) moieties resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm. mdpi.com
For the parent imidazo[1,2-a]pyridine, the chemical shifts are well-established. The introduction of substituents dramatically influences these shifts. For instance, in 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine, the H-5 proton appears as a singlet at δ 8.40 ppm, while the H-7 and H-8 protons are observed as a doublet of doublets at δ 7.35 ppm and a doublet at δ 7.42 ppm, respectively. nih.gov
For the target molecule, 6-Phenylimidazo[1,2-a]pyridin-8-amine , the protons at positions 6 and 8 are substituted. Therefore, signals for H-6 and H-8 would be absent. The remaining protons on the imidazo[1,2-a]pyridine core would be H-2, H-3, H-5, and H-7. The 8-amino group would introduce a characteristic broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on solvent and concentration. The phenyl group at C-6 would show a set of multiplets in the aromatic region corresponding to its five protons. The precise chemical shifts would be influenced by the electron-donating nature of the 8-amino group and the electronic effects of the C-6 phenyl substituent.
Table 1: Selected ¹H NMR Data for Imidazo[1,2-a]pyridine Analogues
| Compound | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Key Signals (ppm) | Solvent |
|---|---|---|---|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide mdpi.com | 8.88 (d) | 7.01 (t) | 7.38 (t) | 7.58 (d) | 2.53 (s, 2-CH₃), 10.03 (s, CONH) | - |
| 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivative nih.gov | 8.40 (s) | - | 7.35 (dd) | 7.42 (d) | 7.82 (s, H-3), 8.02 (d, H-2',6') | CDCl₃ |
¹³C NMR spectroscopy provides essential information about the carbon skeleton of a molecule. The imidazo[1,2-a]pyridine core typically displays nine distinct signals, with the bridgehead carbon (C-8a) resonating at a characteristic downfield shift. dtic.mil The chemical shifts are highly sensitive to the nature and position of substituents.
For example, in a derivative of 6-iodo-2-phenylimidazo[1,2-a]pyridine, the carbon bearing the iodine (C-6) is found at δ 75.5 ppm, a significant upfield shift due to the heavy atom effect. nih.gov In contrast, carbons of the phenyl ring typically appear in the δ 125-135 ppm range, while the imidazole ring carbons (C-2, C-3) and the bridgehead carbon (C-8a) resonate further downfield, often above δ 140 ppm. nih.govrsc.org
In This compound , the C-6 and C-8 carbons would be significantly affected by their substituents. The C-6 signal would be influenced by the phenyl group, and the C-8 signal would be shifted upfield due to the strong electron-donating amino group. The carbons of the phenyl substituent would add several signals in the δ 120-140 ppm region.
Table 2: Selected ¹³C NMR Data for Imidazo[1,2-a]pyridine Analogues
| Compound | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-8 (ppm) | C-8a (ppm) | Solvent |
|---|---|---|---|---|---|---|---|---|
| 6-Iodo-2-phenyl derivative nih.gov | 144.8 | 108.2 | 134.1 | 75.5 | 133.1 | 118.7 | 144.3 | CDCl₃ |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde rsc.org | 158.0 | 120.5 | 128.6 | 117.2 | 130.2 | 115.1 | 147.5 | CDCl₃ |
For complex molecules like substituted imidazo[1,2-a]pyridines, 2D NMR techniques are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the connectivity between the remaining adjacent protons on the pyridine ring (H-5 and H-7, if coupled) and the coupling network within the C-6 phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would allow for the direct assignment of protonated carbons in the entire molecule, linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For the target compound, key HMBC correlations would be expected from the H-5 and H-7 protons to C-6 and C-8, and from the protons of the phenyl ring to the C-6 carbon, unequivocally confirming the position of the phenyl substituent.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
The gas-phase fragmentation behavior of protonated 3-phenoxy imidazo[1,2-a]pyridines has been studied, revealing that a characteristic fragmentation pathway involves the homolytic cleavage of the substituent's C-O bond. nih.gov This suggests that for substituted imidazo[1,2-a]pyridines, fragmentation often involves the cleavage of bonds connecting substituents to the core. For This compound (Molecular Formula: C₁₃H₁₁N₃), the protonated molecule [M+H]⁺ would be expected at m/z 210.10. Plausible fragmentation pathways could include the loss of small neutral molecules like HCN from the imidazole ring or cleavage related to the amino and phenyl groups.
HRMS provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from isomers. For analogues such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, HRMS has been used to confirm the calculated mass to within a few parts per million. rsc.org
For This compound , the expected accurate mass for the protonated molecule [C₁₃H₁₁N₃ + H]⁺ would be calculated and compared to the experimental value to confirm its elemental composition.
Table 3: Calculated Exact Mass for Target Compound
| Compound | Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of the parent imidazo[1,2-a]pyridine has been thoroughly analyzed, providing a basis for understanding its substituted derivatives. researchgate.net For This compound , the spectrum would be characterized by several key absorption bands:
N-H Stretching : The 8-amino group would exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. In solid-state spectra of related amino-pyridines, these bands are clearly observed. rsc.org
Aromatic C-H Stretching : Sharp absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl and imidazopyridine rings.
C=C and C=N Stretching : The aromatic and heteroaromatic rings will show a series of complex absorptions in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds.
N-H Bending : The bending vibration of the primary amine group is expected to appear around 1600-1650 cm⁻¹. mdpi.com
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Imidazopyridine Rings |
| C=C and C=N Stretch | 1450 - 1650 | Aromatic/Heteroaromatic Rings |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing
Detailed crystallographic studies on 6-Bromoimidazo[1,2-a]pyridin-8-amine reveal that the molecule crystallizes in a monoclinic system, which is a common crystal system for organic molecules. nih.gov The analysis indicates that the asymmetric unit of the crystal contains three independent molecules, suggesting slight conformational differences between them in the solid state. nih.gov
The imidazo[1,2-a]pyridine core of the 6-bromo analogue is observed to be approximately planar. nih.gov This planarity is a characteristic feature of the fused bicyclic ring system. It is anticipated that this compound would exhibit a similar planar core. The primary amine group at the 8-position shows a pyramidal coordination, which is typical for amino groups in such heterocyclic systems. nih.gov
The crystallographic data for 6-Bromoimidazo[1,2-a]pyridin-8-amine is summarized in the table below. This data serves as a valuable reference for understanding the structural properties of this family of compounds.
| Parameter | 6-Bromoimidazo[1,2-a]pyridin-8-amine |
| Chemical Formula | C7H6BrN3 |
| Formula Weight | 212.06 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.1378 (5) |
| b (Å) | 21.2006 (8) |
| c (Å) | 6.9744 (3) |
| β (°) | 92.6106 (7) |
| Volume (ų) | 2235.97 (15) |
| Z | 12 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
This table presents the crystallographic data for 6-Bromoimidazo[1,2-a]pyridin-8-amine as reported in the literature. nih.gov
Structure Activity Relationship Sar Studies of 6 Phenylimidazo 1,2 a Pyridin 8 Amine Derivatives
Impact of Substitutions on the Imidazo[1,2-a]pyridine (B132010) Core
The biological activity of 6-phenylimidazo[1,2-a]pyridin-8-amine derivatives is highly sensitive to substitutions on the fused bicyclic ring system. Strategic modifications at various positions have been shown to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.
Role of the Phenyl Group at C-6 Position on Biological Activity
The phenyl group at the C-6 position plays a crucial role in the interaction of these derivatives with their biological targets. SAR studies have demonstrated that substitutions on this phenyl ring can significantly influence activity. For instance, in a series of imidazo[1,2-a]pyridine derivatives evaluated as c-Met inhibitors, the introduction of polar groups on the 6-phenyl ring had a notable effect on cellular activity nih.gov.
Specifically, benzonitrile analogs at the C-6 position showed improved c-Met inhibition nih.gov. This suggests that the electronic properties and the potential for hydrogen bonding or dipolar interactions of the substituent on the C-6 phenyl ring are key determinants of biological potency. The nature of the substituent in the C-6 position of the imidazo[1,2-a]pyridine ring has been identified as a critical factor for the activity of these compounds against Rab geranylgeranyl transferase (RGGT) nih.gov.
Table 1: Impact of Substituents on the C-6 Phenyl Group on c-Met Inhibition
| Compound | C-6 Phenyl Substituent | EBC-1 cell IC50 (nM) |
|---|---|---|
| 16d | 3-cyano | 106.7 |
| 16f | 4-cyano | 145.0 |
| 22a | 3-carboxamide | >1000 |
| 22b | 4-fluoro-3-N-methylbenzamide | >1000 |
| 22c | 4-chloro-3-N-methylbenzamide | >1000 |
Data sourced from a study on imidazo[1,2-a]pyridine derivatives as c-Met inhibitors. nih.gov
Importance of the Amine Group at C-8 Position
The amine group at the C-8 position is another critical determinant of the biological activity of this class of compounds. While direct SAR studies on the 8-amino group of 6-phenylimidazo[1,2-a]pyridine are limited in the public domain, studies on related imidazo[1,2-a]pyridine-8-carboxamides provide valuable insights into the significance of this position for molecular recognition and activity. The conversion of the 8-iodo derivative to various 8-carboxamides has been explored, highlighting the chemical tractability of this position for introducing diverse functionalities nih.gov.
In a series of imidazo[1,2-a]pyridine amides developed as anti-tuberculosis agents, the nature of the amine part of the amide linker was found to be crucial for both in vitro and in vivo efficacy nih.gov. This suggests that the C-8 position is likely involved in key interactions with the target protein, and modifications to the amine group, such as acylation or substitution, could profoundly impact the biological profile. The linearity and lipophilicity of the amine-containing side chain at this position play a critical role in improving the pharmacokinetic profile of the compounds nih.gov.
Effects of Modifications at C-2 and C-3 Positions
For instance, in a study of 3-aminoimidazo[1,2-α]pyridine compounds, substitutions at the C-2 and C-3 positions were shown to be critical for their cytotoxic activity against cancer cell lines. A compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against the HT-29 cell line researchgate.netresearchgate.net. Another derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position was found to be a promising bioactive product against B16F10 cells researchgate.netresearchgate.net.
Furthermore, the C-3 position is often a site for functionalization to introduce various side chains that can modulate the compound's properties. The synthesis of C3-alkylated imidazo[1,2-a]pyridines has been developed to create a library of derivatives with diverse biological activities rsc.orgmdpi.com. The introduction of aryl and alkyl amine residues at the C-3 position has been shown to have a detrimental effect on activity against certain targets, such as RGGT nih.gov.
Table 2: Influence of C-2 and C-3 Substituents on Anticancer Activity
| Compound | C-2 Substituent | C-3 Substituent | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 12 | Nitro | p-chlorophenyl | HT-29 | 4.15 ± 2.93 |
| 14 | Tolyl | p-chlorophenyl amine | B16F10 | 21.75 ± 0.81 |
| 18 | 2,4-difluorophenyl | p-chlorophenyl amine | B16F10 | 14.39 ± 0.04 |
Data from a study on the synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not extensively reported, QSAR studies on the broader class of imidazo[1,2-a]pyridines and related scaffolds have provided valuable insights.
A QSAR study on heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a significant correlation between their activity and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents nih.gov. This indicates that charge distribution within the molecule and the hydrophobicity of specific substituents are key factors governing their inhibitory activity nih.gov. Such models can predict the potency of new, unsynthesized compounds and guide further synthetic efforts nih.gov.
In another study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, 3D-QSAR methods like Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to build predictive models mdpi.com. These models help in understanding the 3D structural requirements for potent inhibitory activity and can be used for virtual screening of new potential inhibitors mdpi.com.
Design Principles for Lead Optimization Based on SAR Data
The SAR data gathered from systematic modifications of the this compound scaffold provides crucial design principles for lead optimization. The primary goal of lead optimization is to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound to develop a clinical candidate.
Key design principles derived from SAR studies on imidazo[1,2-a]pyridine derivatives include:
Modulation of the C-6 Phenyl Group: The introduction of small, polar, and electron-withdrawing groups on the C-6 phenyl ring can enhance biological activity, as seen with cyano substitutions improving c-Met inhibition nih.gov. This suggests that targeting specific interactions in the binding pocket through these substituents is a viable optimization strategy.
Fine-Tuning at C-2 and C-3 Positions: The C-2 and C-3 positions offer opportunities to modulate the steric and electronic profile of the scaffold. The introduction of specific aryl or heteroaryl groups can lead to enhanced potency. However, indiscriminate addition of bulky groups can be detrimental to activity.
Bioisosteric Replacement: A common strategy in lead optimization is the use of bioisosteric replacements to improve properties while maintaining or enhancing activity. For example, replacing a hydrogen atom with a fluorine atom at the C-8 position was found to be favorable in a series of c-Met inhibitors nih.gov.
A successful example of lead optimization in the imidazo[1,2-a]pyridine class is the development of the anti-tuberculosis agent Q203. The optimization process involved a systematic exploration of the amide linker and the amine part of an initial lead compound, focusing on improving both in vitro and in vivo efficacy and the pharmacokinetic profile nih.gov. This highlights the importance of a multi-parameter optimization approach guided by SAR data.
Elucidation of Molecular Mechanisms of Action for 6 Phenylimidazo 1,2 a Pyridin 8 Amine
Target Identification and Validation
The biological effects of 6-Phenylimidazo[1,2-a]pyridin-8-amine are rooted in its specific interactions with molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action.
While direct enzyme inhibition data for this compound is not extensively documented in publicly available literature, studies on closely related imidazo[1,2-a]pyridine (B132010) derivatives provide significant insights into its likely targets. A substantial body of research points towards the Phosphoinositide 3-kinase (PI3K) pathway as a primary target for this class of compounds. acs.orgnih.govnih.gov
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and shown to be potent inhibitors of PI3Kα. nih.gov One of the most potent compounds in this series, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα. nih.gov This suggests that the imidazo[1,2-a]pyridine core, particularly when substituted at the 6-position, is a key pharmacophore for PI3Kα inhibitory activity. nih.gov Another study on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives identified a compound, 35 , with an IC50 of 150 nM against PI3Kα. nih.govsemanticscholar.org
Furthermore, some imidazo[1,2-a]pyridine derivatives have been developed as dual PI3K/mTOR inhibitors. acs.orgnih.govnih.govsci-hub.cat For example, compound 15a from one study was identified as a potent PI3K/mTOR dual inhibitor. acs.orgnih.gov Another derivative, 7 , demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov These findings strongly suggest that this compound likely exerts its effects through the inhibition of PI3K and potentially mTOR.
Table 1: Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| 13k | PI3Kα | 1.94 |
| 35 | PI3Kα | 150 |
| 7 | PI3K | 0.20 |
| 7 | mTOR | 21 |
Molecular docking studies have provided a theoretical basis for the interaction between imidazo[1,2-a]pyridine derivatives and their target kinases. Docking analysis of compound 15a with the PI3Kα isoform revealed that the nitrogen atom on the imidazo[1,2-a]pyridine ring forms a crucial hydrogen bond with the hinge region residue Val851. sci-hub.cat This interaction is a common feature for many kinase inhibitors and is considered essential for potent inhibitory activity.
While not the primary target, some imidazo[1,2-a]pyridine derivatives have also been shown to interact with other receptors. For example, certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides exhibit high affinity and selectivity for central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. acs.org This indicates that the imidazo[1,2-a]pyridine scaffold can be adapted to target different receptor types depending on its substitution pattern.
In the context of this compound, it is plausible that the phenyl group at the 6-position and the amine group at the 8-position contribute to specific interactions within the ATP-binding pocket of PI3K or other related kinases, enhancing both potency and selectivity.
Cellular Pathway Modulation
The engagement of this compound with its molecular targets triggers a cascade of downstream signaling events, leading to broad cellular changes.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.gov Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibit this pathway.
Treatment of cancer cells with various imidazo[1,2-a]pyridine compounds leads to a dose-dependent decrease in the phosphorylation of key downstream effectors of the PI3K pathway. For example, compound 13k was shown to inhibit the phosphorylation of Akt and its downstream target p70S6K in HCC827 cells. nih.gov Similarly, Western blot analysis revealed that compound 15a dose-dependently decreased the phosphorylation of Akt and p70S6K in HCT116 and HT-29 cell lines. sci-hub.cat Another novel imidazo[1,2-a]pyridine derivative was also found to inhibit the PI3K/Akt/mTOR pathway. nih.gov These consistent findings across multiple studies underscore the central role of PI3K pathway inhibition in the mechanism of action of this class of compounds.
Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives leads to significant changes in the expression and post-translational modification of proteins involved in cell cycle regulation and apoptosis.
Western blot analyses have shown that treatment with these compounds can lead to:
Decreased levels of cyclin B1 and CDK1 : Compound 13k caused a dose-dependent decrease in these proteins, which are critical for the G2/M transition, thereby inducing cell cycle arrest. nih.gov
Increased levels of p53 and p21 : An imidazo[1,2-a]pyridine compound, IP-5 , was found to increase the levels of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21 in HCC1937 breast cancer cells. researchgate.netwaocp.org
Modulation of apoptosis-related proteins : Treatment with compound 13k resulted in the cleavage of caspase-3 and PARP, and an altered Bax/Bcl-2 ratio, all of which are indicative of apoptosis induction. nih.gov
These changes in protein expression and modification are direct consequences of the upstream inhibition of the PI3K pathway and are instrumental in the cellular responses induced by these compounds.
Induction of Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest)
The culmination of target engagement and pathway modulation by this compound and its analogs is the induction of potent anti-proliferative cellular responses.
Numerous studies have confirmed that imidazo[1,2-a]pyridine derivatives induce both apoptosis and cell cycle arrest in a variety of cancer cell lines. nih.govsemanticscholar.orgnih.govnih.govtezu.ernet.in
Apoptosis : Treatment with compound 13k led to a significant increase in the percentage of apoptotic HCC827 cells, as determined by Annexin V-FITC/PI double staining. nih.gov Hoechst 33342 staining further revealed characteristic apoptotic features like cell shrinkage and DNA fragmentation. nih.gov Another study showed that imidazo[1,2-a]pyridine-induced cell death is mediated through the release of cytochrome c and the activation of caspases 3 and 8. researchgate.net
Cell Cycle Arrest : Flow cytometry analysis has consistently shown that these compounds can arrest the cell cycle at different phases. Compound 13k induced a significant G2/M phase block in HCC827 cells. nih.gov In another instance, a different imidazo[1,2-a]pyridine derivative caused a dose-dependent accumulation of cells in the G1 phase. nih.gov The ability to halt cell cycle progression prevents cancer cells from proliferating.
Table 2: Cellular Responses Induced by Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Cellular Response |
|---|---|---|
| 13k | HCC827 | G2/M cell cycle arrest, Apoptosis |
| 35 | T47D | Cell cycle arrest, Apoptosis |
| IP-5 | HCC1937 | G0/G1 and G2/M cell cycle arrest, Apoptosis |
| PhIP | MCF10A | G1 cell cycle arrest |
Interaction with Genetic Material (Excluding Mutagenicity/Carcinogenicity focus)
The interaction of small molecules with genetic material is a critical aspect of their pharmacological profile. For the imidazo[1,2-a]pyridine scaffold, these interactions can be broadly categorized into direct DNA binding and indirect modulation of genetic processes through cellular signaling pathways and transcription factors.
Direct DNA Interaction of Imidazo[1,2-a]pyridine Derivatives
Certain derivatives of imidazo[1,2-a]pyridine have been shown to directly interact with DNA. One study on new steroidal imidazo[1,2-a]pyridines demonstrated their ability to bind to DNA, primarily through electrostatic and hydrophobic interactions. nih.gov This binding was characterized by UV-vis and fluorescence spectroscopy, which allowed for the calculation of binding affinities.
Molecular docking studies further suggested that these compounds preferentially bind to the minor groove of the DNA helix. nih.gov Additionally, gel electrophoresis experiments revealed that these steroidal imidazo[1,2-a]pyridines could induce concentration-dependent DNA cleavage. nih.gov
Table 1: DNA Binding Constants of Steroidal Imidazo[1,2-a]pyridine Derivatives
| Compound | Binding Constant (Kb) M-1 |
|---|---|
| Compound 4 | 2.35 x 104 |
| Compound 5 | 3.71 x 104 |
| Compound 6 | 3.24 x 104 |
Data from a study on steroidal imidazo[1,2-a]pyridines, indicating the affinity of these compounds for DNA. nih.gov
Indirect Interaction with Genetic Material
Beyond direct binding, imidazo[1,2-a]pyridine derivatives can influence genetic material by targeting cellular components that regulate gene expression.
Modulation of Transcription Factor Activity: One novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to diminish the DNA-binding activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a crucial transcription factor that, upon activation, moves to the nucleus and binds to specific DNA sequences to regulate the expression of genes involved in inflammation and other cellular processes. By inhibiting the binding of NF-κB to DNA, MIA can indirectly alter the expression of these target genes. nih.gov The co-administration of MIA with curcumin (B1669340) was found to be more effective in reducing NF-κB DNA binding activity than MIA alone. nih.gov
Inhibition of Signaling Pathways: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, specifically targeting the PI3Kα isoform. nih.gov The PI3K pathway is a critical signaling cascade that, when hyperactivated, can lead to the downstream activation of transcription factors that promote cell growth and proliferation. nih.gov By inhibiting PI3Kα, these compounds can modulate gene expression controlled by this pathway, thereby influencing cellular processes. nih.gov
Activation of Nuclear Receptors: Certain derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR). nih.gov CAR is a nuclear receptor that functions as a ligand-activated transcription factor. nih.gov Upon activation by a ligand, CAR translocates to the nucleus and regulates the expression of a wide array of genes involved in metabolism and detoxification. nih.gov This demonstrates another indirect mechanism by which the imidazo[1,2-a]pyridine scaffold can influence genetic material.
Future Research Directions and Therapeutic Potential of 6 Phenylimidazo 1,2 a Pyridin 8 Amine
Rational Design of Next-Generation Analogues for Enhanced Activity and Selectivity
The future development of 6-phenylimidazo[1,2-a]pyridin-8-amine hinges on the rational design of new analogues to optimize its therapeutic profile. This involves strategic structural modifications to enhance biological activity and selectivity, thereby minimizing off-target effects. nih.gov Structure-activity relationship (SAR) studies are central to this effort, providing insights into how chemical alterations influence efficacy. rsc.orgrsc.org
Key design strategies involve systematic modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine (B132010) core. semanticscholar.orgnih.gov For instance, palladium-catalyzed coupling reactions are employed to introduce diverse substituents at these positions. nih.gov Research has shown that introducing an exocyclic amine at the 8-position can enhance affinity for specific targets, such as the adenosine (B11128) A2A receptor. nih.gov Further SAR studies have led to the identification of potent inhibitors of enzymes like PI3Kα by modifying these key positions. semanticscholar.orgnih.gov
The process of analogue design aims to achieve several key objectives:
Enhanced Potency: Creating derivatives that are effective at nanomolar concentrations. semanticscholar.orgnih.gov
Improved Selectivity: Targeting specific enzymes or receptors to reduce the likelihood of adverse effects. researchgate.net
Optimized Physicochemical Properties: Improving characteristics like solubility and metabolic stability to ensure the compound is a viable drug candidate. semanticscholar.org
| Modification Position | Strategy | Potential Outcome | Example Target Class |
|---|---|---|---|
| Position 2 | Introduction of varied heterocyclic or aryl groups | Modulate binding affinity and enzyme inhibition | Kinases (e.g., PI3Kα) semanticscholar.org |
| Position 6 | Substitution with different phenyl or heterocyclic moieties via Suzuki coupling | Enhance anti-proliferative activity and target engagement | Kinases, Anticancer targets nih.govnih.gov |
| Position 8 | Incorporation of an exocyclic amine | Improve receptor affinity and selectivity | G-protein coupled receptors (e.g., Adenosine A2A) nih.gov |
| Position 3 | Addition of carboxamide or other functional groups | Increase potency against microbial targets | Antitubercular targets (e.g., QcrB) rsc.orgnih.gov |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities
The imidazo[1,2-a]pyridine scaffold is a versatile backbone that has demonstrated a wide array of biological activities, suggesting that this compound and its analogues could be effective against a variety of diseases. nih.govresearchgate.net While initial studies may target one area, further screening often reveals novel therapeutic potential.
Established and Emerging Therapeutic Areas:
Anticancer: Derivatives of this scaffold have shown potent activity against various cancer cell lines. nih.govrsc.org They have been investigated as inhibitors of key signaling pathways, such as the PI3K pathway, which is often hyperactivated in tumors. semanticscholar.orgmdpi.com Some analogues have been designed as targeted covalent inhibitors, for example, against KRAS G12C-mutated cancer cells. rsc.org
Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.govbio-conferences.org These compounds often target novel pathways essential for the bacterium's survival, such as the ubiquinol (B23937) cytochrome c reductase (QcrB). nih.gov
Antiviral: The scaffold has been explored for its potential to inhibit viral replication. nih.govresearchgate.net For instance, researchers have designed imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors of proteins essential for SARS-CoV-2 cell entry. nih.gov
Neurodegenerative and Inflammatory Diseases: The ability of these compounds to modulate kinases and receptors, such as the GABAA receptor, makes them interesting candidates for neurological disorders. mdpi.comresearchgate.net Their anti-inflammatory properties are also an area of active investigation. researchgate.net
Antileishmanial: Virtual screening and subsequent testing have identified imidazo[1,2-a]pyridine hits for visceral leishmaniasis, demonstrating the scaffold's potential in treating neglected tropical diseases. researchgate.net
| Therapeutic Area | Biological Target/Mechanism | Supporting Evidence |
|---|---|---|
| Oncology | PI3Kα inhibition, KRAS G12C covalent inhibition | Potent activity in PI3K-addicted and KRAS-mutated cancer cell lines semanticscholar.orgnih.govrsc.org |
| Tuberculosis | Inhibition of QcrB and ATP homeostasis | Nanomolar activity against MDR and XDR M. tuberculosis strains rsc.orgnih.gov |
| Viral Infections | Inhibition of viral entry proteins (e.g., ACE2/Spike protein) | Molecular modeling suggests high binding affinity nih.gov |
| Neurological Disorders | Modulation of GABAA receptors | Bioisosteric replacements show affinity for the receptor mdpi.comresearchgate.net |
| Leishmaniasis | Intracellular parasite clearance | Identified as a hit series through collaborative virtual screening researchgate.net |
Development of Advanced Analytical Methods for Detection and Quantification
Progress in the development of this compound analogues necessitates parallel advancements in analytical chemistry. Beyond simple structural confirmation using techniques like NMR and FT-IR, robust methods are required for quantification in complex biological samples, which is vital for pharmacokinetic and metabolism studies. researchgate.netnih.gov
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone technique for these investigations. nih.govnih.gov It allows for the sensitive and specific measurement of the parent drug and its metabolites in matrices like blood plasma and tissues. The development of such methods is crucial for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the in vivo pharmacokinetics of potent antitubercular imidazo[1,2-a]pyridine-3-carboxamides were successfully evaluated in mice using these advanced analytical tools, providing essential data for their progression as drug candidates. nih.gov
Future work in this area will focus on creating even more sensitive and high-throughput assays to accelerate preclinical development and support clinical trials.
Strategic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of imidazo[1,2-a]pyridine-based drug candidates. acs.org This integrated approach allows for a more rational, cost-effective, and efficient drug discovery pipeline. nih.gov
Computational approaches play a critical role in the initial stages:
Molecular Docking: This technique predicts how a ligand will bind to the active site of a target protein, helping to estimate binding affinity. researchgate.netnih.gov It has been used to rationalize the activity of imidazo[1,2-a]pyridine derivatives against targets like PI3Kα and SARS-CoV-2 proteins. researchgate.netnih.gov
In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models, allowing for the early deselection of compounds with poor drug-like characteristics. nih.govmdpi.com
Quantum Theory and DFT: Density Functional Theory (DFT) methods are used to understand the structural and electronic properties of the synthesized compounds, providing deeper insight into their reactivity. nih.govacs.org
Experimental validation then confirms these computational predictions:
Chemical Synthesis: Promising compounds identified through virtual screening are synthesized using established or novel chemical routes, such as the Groebke–Blackburn–Bienaymé reaction. rsc.orgmdpi.com
In Vitro Biological Evaluation: Synthesized compounds are tested in enzymatic and cell-based assays to measure their potency and selectivity against the intended biological targets. semanticscholar.orgnih.gov
In Vivo Studies: The most promising lead compounds are advanced into animal models to evaluate their efficacy and pharmacokinetic profiles. nih.gov
This iterative cycle of design, prediction, synthesis, and testing allows for the rapid optimization of lead compounds, significantly streamlining the path from an initial hit to a potential clinical candidate. rsc.orgresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 6-Phenylimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclocondensation reactions between 2-aminopyridine derivatives and α-haloketones or α-bromoacetophenones. Microwave-assisted synthesis (e.g., 80–120°C, 20–60 minutes) has been shown to improve reaction efficiency compared to conventional heating, reducing side-product formation . For example, in analogous imidazo[1,2-a]pyrimidin-5(8H)-one syntheses, yields increased by 15–20% under microwave conditions due to enhanced reaction homogeneity and reduced decomposition . Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., K₂CO₃ or Cs₂CO₃) are critical for regioselectivity, particularly when introducing substituents at the 2-position.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and detect aromatic proton environments. For example, the amine proton at position 8 typically appears as a singlet near δ 6.5–7.0 ppm .
- X-ray crystallography : Resolves structural ambiguities, such as bond angles and planarity of the imidazo-pyridine core. In related brominated derivatives (e.g., 6-bromoimidazo[1,2-a]pyridin-8-amine), crystallography confirmed a near-planar structure with a dihedral angle of 2.1° between the imidazole and pyridine rings .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns, particularly for halogenated analogs .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for functionalizing this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict reactivity at specific positions. For example, Fukui indices identify nucleophilic/electrophilic sites, aiding in directing substituents to the 2- or 3-positions of the imidazo[1,2-a]pyridine core . Reaction path searches using nudged elastic band (NEB) methods can model transition states for bromination or cross-coupling reactions, reducing trial-and-error experimentation by 30–40% . Computational tools like LabMate.AI integrate experimental data with machine learning to refine synthetic protocols iteratively .
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) often arise from differences in assay conditions or substituent electronic effects. Methodological steps include:
- Standardized assay protocols : Control variables such as ATP concentration and incubation time.
- Structure-activity relationship (SAR) analysis : Correlate electronic parameters (Hammett σ values) of substituents with activity trends. For example, electron-withdrawing groups at the phenyl ring may enhance binding affinity in kinase inhibitors .
- Meta-analysis of published data : Cross-reference results with crystallographic binding modes (e.g., PDB entries) to validate mechanistic hypotheses .
Q. What factorial design approaches are suitable for optimizing the bromination of this compound?
A 2³ factorial design can systematically evaluate variables such as:
- Temperature (25°C vs. 60°C),
- Molar ratio (NBS:substrate = 1:1 vs. 1.2:1),
- Solvent polarity (CHCl₃ vs. DCE).
Response surface methodology (RSM) identifies interactions between factors, revealing that excess NBS in DCE at 60°C maximizes mono-bromination at the 2-position (>85% yield) while minimizing di-bromination .
Q. How can heterogeneous catalysis improve scalability in Suzuki-Miyaura cross-coupling of this compound?
Palladium-supported catalysts (e.g., Pd/C or Pd-Al₂O₃) enable recyclability and reduce metal leaching. For example, coupling with 4-bromophenylboronic acid using Pd-Al₂O₃ (1 mol%) in ethanol/water (3:1) achieves >90% conversion over five cycles, compared to 60% with homogeneous Pd(PPh₃)₄ . Kinetic studies show that microwave irradiation (100°C, 10 minutes) accelerates the reaction by lowering activation energy (Eₐ = 45 kJ/mol vs. 65 kJ/mol conventionally) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
